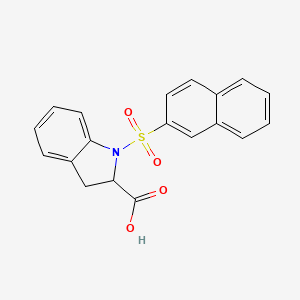

1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-indole-2-carboxylicacid

Description

1-(Naphthalene-2-sulfonyl)-2,3-dihydro-1H-indole-2-carboxylic acid is a heterocyclic compound featuring a naphthalene sulfonyl group attached to a partially saturated indole ring (2,3-dihydroindole) with a carboxylic acid substituent at position 2.

Properties

IUPAC Name |

1-naphthalen-2-ylsulfonyl-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4S/c21-19(22)18-12-15-7-3-4-8-17(15)20(18)25(23,24)16-10-9-13-5-1-2-6-14(13)11-16/h1-11,18H,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQVPTNOZVPJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the reaction of naphthalene-2-sulfonyl chloride with an indole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalene-2-sulfonyl)-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce sulfonamides or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of 1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-indole-2-carboxylic acid. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antiproliferative effects against human breast cancer cells (MCF-7) and non-small cell lung cancer cells (A549). The mechanism involved the modulation of key signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It acts by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Effects

| Compound Variant | IC50 (µM) | Target Cytokine |

|---|---|---|

| Variant A | 5.4 | IL-6 |

| Variant B | 3.8 | TNF-α |

| Variant C | 4.5 | IL-1β |

These results suggest that specific modifications to the naphthalene sulfonyl moiety can enhance anti-inflammatory activity, providing insights for further development .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. The sulfonamide group is known for its role in enhancing the antibacterial efficacy of compounds.

Case Study:

A comparative study evaluated the antimicrobial activity of 1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-indole-2-carboxylic acid against standard bacterial strains such as E. coli and S. aureus. Results showed significant inhibition zones, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The indole ring system may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall binding affinity .

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Research Findings and Comparative Analysis

Substituent Effects on Physicochemical Properties

- Sulfonyl vs.

- Aromatic vs. Saturated Rings : The octahydroindole in reduces aromatic conjugation, likely decreasing UV absorbance and altering metabolic stability. In contrast, the 2,3-dihydroindole in the target compound retains partial aromaticity, balancing reactivity and stability .

Electronic and Steric Modifications

- This modification could improve covalent binding to target proteins but may also reduce metabolic stability .

- Methylphenylsulfonyl Group () : The 4-methyl substituent on the phenyl ring provides electron-donating effects, which may stabilize the sulfonyl group against hydrolysis compared to unsubstituted phenylsulfonyl analogs .

Functional Group Variations

- Carboxylic Acid vs. Esters () : Derivatives with tert-butoxycarbonyl (BOC) or methyl ester protections (e.g., 1-(TERT-BUTOXYCARBONYL)-2-INDOLINECARBOXYLIC ACID) are less acidic and more lipophilic than the free carboxylic acid, facilitating cell membrane penetration in drug design .

Biological Activity

1-(Naphthalene-2-sulfonyl)-2,3-dihydro-1H-indole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene sulfonyl group attached to a dihydroindole structure, which is known for its ability to interact with various biological targets. The general structure can be represented as follows:

This structure allows for interactions with biological macromolecules, influencing its pharmacological profile.

Research indicates that 1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-indole-2-carboxylic acid may act through several mechanisms:

- cGAS-STING Pathway Inhibition : The compound has been identified as a potential inhibitor of the cGAS-STING pathway, which is crucial in the innate immune response. This inhibition can be beneficial in conditions where excessive immune activation is detrimental, such as autoimmune diseases or chronic inflammatory conditions .

- Serotonin Receptor Modulation : Studies have shown that derivatives of naphthalene sulfonyl compounds can interact with serotonin receptors, particularly the 5-HT6 receptor. This interaction may influence mood regulation and cognitive functions .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or function .

Antiviral Activity

Preliminary evaluations have shown that this compound could exhibit antiviral activity, particularly against RNA viruses. Its ability to modulate immune responses may enhance viral clearance in infected hosts .

Anticancer Potential

Research has also explored the anticancer properties of naphthalene sulfonyl derivatives. The compound appears to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .

Research Findings and Case Studies

Several studies have focused on the biological activity of similar compounds within the naphthalene sulfonyl class. Below are key findings from recent research:

Q & A

Q. What are the common synthetic routes for preparing 1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-indole-2-carboxylic acid?

Methodological Answer: A typical approach involves coupling naphthalene-2-sulfonyl chloride with a dihydroindole-2-carboxylic acid derivative. For example:

Sulfonylation: React 2,3-dihydro-1H-indole-2-carboxylic acid with naphthalene-2-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Key Considerations: Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Adjust stoichiometry (1.2:1 sulfonyl chloride:indole) to minimize unreacted starting material.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Waste Management: Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers for incineration .

- Spill Response: Absorb with vermiculite, place in sealed containers, and label as hazardous .

Advanced Research Questions

Q. How can reaction byproducts (e.g., disulfonylated impurities) be minimized during synthesis?

Methodological Answer:

- Optimized Conditions: Use a stepwise addition of sulfonyl chloride at 0°C to reduce exothermic side reactions. Maintain pH >8 with NaHCO3 to prevent carboxylic acid protonation, which could hinder sulfonylation .

- Byproduct Analysis: Employ LC-MS to identify disulfonylated species (m/z ~[M+226]+) and adjust stoichiometry or reaction time accordingly .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model the sulfonamide group’s electron-withdrawing effects. Optimize geometry at the B3LYP/6-31G* level to assess charge distribution .

- Molecular Dynamics: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid and sulfonyl groups .

Q. How do substituents on the naphthalene ring influence the compound’s photophysical properties?

Methodological Answer:

- UV-Vis Spectroscopy: Compare absorbance maxima (λmax) for derivatives with electron-donating (e.g., -OH) vs. electron-withdrawing (e.g., -NO2) groups. For example, hydroxyl groups at C6/C7 (as in 6,7-dihydroxynaphthalene derivatives) redshift λmax due to extended conjugation .

- Fluorescence Quenching: Study Stern-Volmer plots to quantify quenching efficiency by heavy atoms (e.g., bromine) on the naphthalene ring .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis: Cross-reference IC50 values across studies using standardized assays (e.g., kinase inhibition via ADP-Glo™). Discrepancies may arise from varying cell lines (HEK293 vs. HeLa) or buffer conditions .

- Dose-Response Validation: Replicate experiments with controlled concentrations (1 nM–100 μM) and include positive controls (e.g., staurosporine for kinase assays) .

Q. How can chiral purity of the dihydroindole moiety be maintained during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.